molecular formula C11H13NO2 B3080289 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine CAS No. 1082806-61-8

3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine

Cat. No.: B3080289
CAS No.: 1082806-61-8
M. Wt: 191.23 g/mol
InChI Key: HZVSXGNTMOKANQ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with a benzodioxole moiety. This compound is known for its versatility and wide range of applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. Additionally, this compound has been observed to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For instance, this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines, such as HeLa and MCF-7 cells . Additionally, this compound has been observed to modulate gene expression, leading to changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions underpin the compound’s ability to modulate cellular processes and influence cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exert biological effects . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues . Additionally, binding proteins can facilitate the compound’s localization to particular cellular compartments, influencing its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been observed to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization dynamics are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine typically involves the reaction of 1,3-benzodioxole with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine has numerous applications in scientific research:

    Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders.

    Pharmacology: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.

    Biochemistry: It is used in the synthesis of bioactive molecules and as a building block for more complex structures.

    Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares a similar benzodioxole moiety but has a different heterocyclic ring.

    Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E): Another compound with a benzodioxole moiety but different substituents on the pyrrolidine ring.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine is unique due to its specific combination of the benzodioxole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-10-11(14-7-13-10)5-8(1)9-3-4-12-6-9/h1-2,5,9,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVSXGNTMOKANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281738
Record name Pyrrolidine, 3-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082806-61-8
Record name Pyrrolidine, 3-(1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082806-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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